2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound that has garnered attention due to its unique properties and applications in organic synthesis and materials science. The compound features a pyridine ring and a dioxaborolane ring, making it a versatile intermediate in various chemical reactions.
Synthesis Analysis
The synthesis of this compound involves nucleophilic substitution reactions and Suzuki reactions. For instance, the synthesis of 2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, a similar compound, has been described involving these steps, indicating the potential synthetic routes for the title compound (Jin et al., 2023).
Molecular Structure Analysis
The molecular structure of this compound, including bond angles and orientations, has been studied using techniques like X-ray diffraction and ab initio calculations. These studies reveal important aspects such as the orientation of the dioxaborolane ring with respect to the pyridine ring and the bond angles in the BO2 group, which are crucial for understanding its chemical behavior (Sopková-de Oliveira Santos et al., 2003).
Scientific Research Applications
1. Quantum-Chemical Calculations, NMR Spectroscopy, and X-Ray Diffraction Analysis
- Application Summary : This compound is used in the synthesis of two phenylboronic ester derivatives . These derivatives have been synthesized and their single crystals grown from hexane and petroleum ether .
- Methods of Application : The molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction . Their molecular electrostatic potentials, Hirshfeld surface analysis and 2D fingerprint have been studied, revealing some physical and chemical properties of the compounds .
- Results or Outcomes : The conformation analysis data demonstrate that the molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction .
2. Synthesis of N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
- Application Summary : This compound is an organic intermediate with borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions .
- Methods of Application : The structure of the title compound is characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction of the title compound for crystallographic and conformational analyses .
- Results or Outcomes : The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .
3. Synthesis of N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide
- Application Summary : This compound has been synthesized by the Miyaura borylation and sulfonylation reactions .
- Methods of Application : Its structure has been identified by FT-IR, 1H NMR, and mass spectroscopy . Crystal structure of the compounds has been studied by X-ray diffraction and conformational analysis .
- Results or Outcomes : The crystal structures obtained by the two methods are consistent .
4. Borylation of Arenes
- Application Summary : “2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” can be used as a reagent to borylate arenes . This process is important in the synthesis of various organic compounds.
- Methods of Application : The compound is used as a reagent in a reaction with arenes to introduce a boron group . The resulting boron-containing compounds can then be further reacted to form a variety of other compounds.
- Results or Outcomes : The borylation of arenes using this compound has been shown to be an effective method for the synthesis of boron-containing compounds .
5. Synthesis of Diaryl Derivatives
- Application Summary : “2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is an important raw material in the synthesis of diaryl derivatives acting as FLAP regulators . FLAP (5-lipoxygenase-activating protein) is a protein widely distributed within the central nervous system, whose function is to regulate activation of 5-lipoxygenase enzyme .
- Methods of Application : The compound is used in the Miyaura borylation and sulfonylation reactions to synthesize N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide . This compound is then used as an intermediate in the synthesis of diaryl derivatives .
- Results or Outcomes : The synthesized diaryl derivatives have been found to act as effective FLAP regulators .
6. Borylation of Arenes
- Application Summary : “2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” can be used as a reagent to borylate arenes . This process is important in the synthesis of various organic compounds.
- Methods of Application : The compound is used as a reagent in a reaction with arenes to introduce a boron group . The resulting boron-containing compounds can then be further reacted to form a variety of other compounds.
- Results or Outcomes : The borylation of arenes using this compound has been shown to be an effective method for the synthesis of boron-containing compounds .
7. Preparation of Fluorenylborolane
- Application Summary : “2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” can be used to prepare fluorenylborolane . Fluorenylborolane is an important intermediate in the synthesis of conjugated copolymers .
- Methods of Application : The compound is used as a reagent in a reaction with fluorene to introduce a boron group . The resulting boron-containing compound can then be further reacted to form a variety of other compounds.
- Results or Outcomes : The preparation of fluorenylborolane using this compound has been shown to be an effective method for the synthesis of boron-containing compounds .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO2/c1-10(2)11(3,4)15-12(14-10)9-7-5-6-8-13-9/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQIDYYUSMPIDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001000326 | |
Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001000326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
CAS RN |
791819-02-8, 874186-98-8 | |
Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001000326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine-2-boronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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